(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine
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Overview
Description
(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine is an organic compound with the molecular formula C10H14N2. It belongs to the class of isoquinoline alkaloids, which are widely distributed in nature and have significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction yields 1,2,3,4-tetrahydroisoquinoline, which can then be further functionalized to introduce the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst, reaction conditions, and purification methods are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Saturated amines.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used
Scientific Research Applications
(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential role in modulating biological pathways and as a precursor to bioactive compounds.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulate enzyme activity, and influence cellular signaling pathways. The specific targets and pathways depend on the functional groups present and the overall structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities.
1,2,3,4-Tetrahydroquinoline: Another related compound with a different substitution pattern on the isoquinoline ring.
1,2,3,4-Tetrahydroquinoxaline: Shares structural similarities but has distinct chemical properties and applications .
Uniqueness
(1,2,3,4-Tetrahydroisoquinolin-6-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-6-ylmethanamine |
InChI |
InChI=1S/C10H14N2/c11-6-8-1-2-10-7-12-4-3-9(10)5-8/h1-2,5,12H,3-4,6-7,11H2 |
InChI Key |
WMUYZNAEGJPTPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)CN |
Origin of Product |
United States |
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